(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral secondary alcohol with a molecular formula of C8H8ClFO. This compound is characterized by the presence of a chlorine atom and a fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various chemical and pharmaceutical applications due to its specific stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2-chloro-4-fluorophenyl)acetone, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine or chiral borane complexes. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of recyclable chiral catalysts and solvents also makes the process more sustainable and cost-effective.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: (2-chloro-4-fluorophenyl)acetone.
Reduction: (1S)-1-(2-chloro-4-fluorophenyl)ethane.
Substitution: (1S)-1-(2-chloro-4-fluorophenyl)ethyl chloride or bromide.
Scientific Research Applications
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its specific reactivity and stereochemistry.
Mechanism of Action
The mechanism of action of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity, making it a valuable tool in studying enzyme specificity and activity.
Comparison with Similar Compounds
- (1S)-1-(2-chlorophenyl)ethan-1-ol
- (1S)-1-(4-fluorophenyl)ethan-1-ol
- (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
Comparison: (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions compared to its analogs with only one halogen substituent. Additionally, the specific stereochemistry of the compound can lead to different biological activities and interactions with enzymes compared to its structural isomers.
Properties
IUPAC Name |
(1S)-1-(2-chloro-4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJHIWKGYOZFO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654266 | |
Record name | (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911218-03-6 | |
Record name | (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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